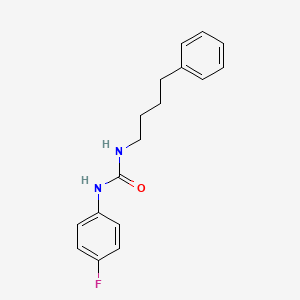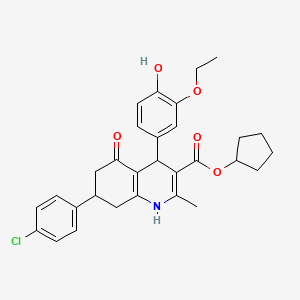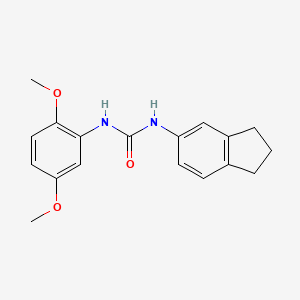
N-(4-fluorophenyl)-N'-(4-phenylbutyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-N'-(4-phenylbutyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as 'FPhBU' and has been extensively studied for its potential use in various scientific research applications.
科学研究应用
FPhBU has been studied for its potential use in various scientific research applications, including but not limited to:
1. Cancer Research: FPhBU has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
2. Neurodegenerative Diseases: FPhBU has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Diabetes: FPhBU has been shown to improve insulin sensitivity and glucose uptake in animal models, making it a potential candidate for the treatment of diabetes.
作用机制
The mechanism of action of FPhBU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells and the protection of neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
FPhBU has been shown to have various biochemical and physiological effects, including:
1. Induction of apoptosis in cancer cells
2. Neuroprotective effects in animal models of neurodegenerative diseases
3. Improvement of insulin sensitivity and glucose uptake in animal models of diabetes
实验室实验的优点和局限性
The advantages of using FPhBU in lab experiments include its high purity and relatively low cost compared to other compounds with similar properties. However, the limitations include its limited solubility in water and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several potential future directions for the study of FPhBU, including:
1. Further studies on its mechanism of action and potential use in cancer treatment
2. Investigation of its neuroprotective effects in human clinical trials
3. Development of more efficient synthesis methods to increase yield and purity
4. Exploration of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, FPhBU is a promising compound with potential applications in cancer research, neurodegenerative diseases, and diabetes. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Future studies on FPhBU may lead to the development of new treatments for these diseases and others.
合成方法
The synthesis of FPhBU involves a multi-step process that includes the reaction of 4-fluoroaniline with 4-phenylbutyric acid to form the intermediate product, which is then reacted with phosgene to obtain the final product. The yield of FPhBU is typically around 50-60%, and the purity can be increased through various purification techniques.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-(4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-15-9-11-16(12-10-15)20-17(21)19-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAVFBXGXNBWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824037 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorophenyl)-3-(4-phenylbutyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B5220574.png)



![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5220597.png)

![3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5220601.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5220609.png)


